molecular formula C15H19N3OS B5887377 N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide

N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide

Cat. No.: B5887377
M. Wt: 289.4 g/mol
InChI Key: MXUZQZIUZIDLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide ( 457942-01-7) is a synthetic organic compound with a molecular formula of C16H21N3OS and a molecular weight of 303.42 g/mol. It features a benzamide core linked to a thiazole ring system substituted with a diethylaminomethyl group. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel heterocyclic compounds. Thiazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities. They are frequently investigated as key structural components in potential therapeutic agents. Research into analogous compounds highlights the importance of such structures in designing molecules that can interact with specific biological targets. For instance, similar thiazole-containing hybrids have been explored as inhibitors of kinases like EGFR, which is a prominent target in oncology research . Furthermore, the diethylamino moiety can enhance the molecule's physicochemical properties and its ability to interact with enzymatic targets. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecular entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-(diethylaminomethyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-18(4-2)11-13-10-16-15(20-13)17-14(19)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUZQZIUZIDLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Synthesis Pathways of N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide

While a direct, single-step synthesis for this compound is not prominently described, a plausible and efficient multi-step synthetic route can be designed based on established organic chemistry principles, particularly the Hantzsch thiazole (B1198619) synthesis and subsequent functional group manipulations. researchgate.netnih.gov

A logical synthetic approach involves the initial construction of a functionalized 2-aminothiazole (B372263) core, followed by the introduction of the benzamide (B126) moiety.

Proposed Synthetic Pathway:

Formation of a Halomethyl Thiazole Intermediate: The synthesis can commence with the formation of a 2-amino-5-(halomethyl)thiazole. A common method involves the reaction of a suitable α-haloketone precursor with thiourea. For instance, 1,3-dichloroacetone (B141476) can be a starting material, which upon reaction with thiourea, can lead to the formation of 2-amino-5-(chloromethyl)thiazole. The reaction is typically carried out in a suitable solvent like ethanol. unifiedpatents.comsemanticscholar.org

Introduction of the Diethylamino-methyl Group: The resulting 2-amino-5-(chloromethyl)thiazole serves as a key intermediate. The chloromethyl group is susceptible to nucleophilic substitution. Reaction of this intermediate with diethylamine (B46881) leads to the formation of 2-amino-5-((diethylamino)methyl)thiazole. This amine alkylation reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction. wikipedia.orgyoutube.com

Amide Bond Formation: The final step is the acylation of the 2-amino group of the thiazole ring with benzoyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger. tandfonline.comresearchgate.net This yields the target compound, this compound.

An alternative approach for the introduction of the (diethylamino)methyl group is the Mannich reaction. libretexts.orgoarjbp.comwikipedia.org This would involve a three-component reaction of 2-aminothiazole, formaldehyde, and diethylamine. chemtube3d.comnih.gov However, controlling the regioselectivity on the thiazole ring can be a challenge.

Table 1: Proposed Multi-step Synthesis of this compound This table is interactive. You can sort and filter the data.

Step Reactants Reagents/Conditions Product
1 1,3-Dichloroacetone, Thiourea Ethanol, Reflux 2-Amino-5-(chloromethyl)thiazole
2 2-Amino-5-(chloromethyl)thiazole, Diethylamine DMF, Base (e.g., K₂CO₃) 2-Amino-5-((diethylamino)methyl)thiazole
3 2-Amino-5-((diethylamino)methyl)thiazole, Benzoyl chloride DCM, Base (e.g., Triethylamine) This compound

The transformation of 2-amino-5-(chloromethyl)thiazole to 2-amino-5-((diethylamino)methyl)thiazole is a standard nucleophilic substitution reaction. The choice of base and solvent can influence the reaction rate and yield. The nucleophilicity of diethylamine is generally sufficient for this transformation under mild heating.

The final transformation, the N-acylation of the 2-aminothiazole, is a well-documented reaction. The reactivity of the exocyclic amino group on the thiazole ring allows for the formation of the amide bond with benzoyl chloride. The reaction conditions are generally mild, and the product can be purified using standard techniques like crystallization or chromatography.

Analog Synthesis and Structural Modification Strategies

The structural framework of this compound offers several points for modification to generate a library of analogs for structure-activity relationship (SAR) studies.

The benzamide portion of the molecule can be readily modified by using substituted benzoyl chlorides in the final acylation step. This allows for the exploration of the effects of various substituents on the phenyl ring.

Table 2: Examples of Benzamide Moiety Modifications This table is interactive. You can sort and filter the data.

Substituted Benzoyl Chloride Resulting Analog Potential Functional Group
4-Methoxybenzoyl chloride N-(5-((diethylamino)methyl)thiazol-2-yl)-4-methoxybenzamide Methoxy (electron-donating)
4-Nitrobenzoyl chloride N-(5-((diethylamino)methyl)thiazol-2-yl)-4-nitrobenzamide Nitro (electron-withdrawing)
4-Chlorobenzoyl chloride 4-Chloro-N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide Chloro (halogen)
3,4-Dichlorobenzoyl chloride 3,4-Dichloro-N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide Dichloro (halogen)

The synthesis of these analogs would follow the same final step as the parent compound, simply substituting benzoyl chloride with the desired derivative. ijirset.comresearchgate.net

The thiazole ring itself can be modified. For instance, a substituent can be introduced at the 4-position of the thiazole ring. This can be achieved by starting with a different α-haloketone in the initial Hantzsch synthesis. For example, using 1-bromo-3-chloropropan-2-one instead of 1,3-dichloroacetone could potentially lead to a 4-methyl substituted thiazole ring.

Further modifications could involve electrophilic substitution reactions on the thiazole ring, although the conditions would need to be carefully controlled to avoid side reactions.

The diethylamino-methyl side chain is another site for structural variation. By reacting the 2-amino-5-(chloromethyl)thiazole intermediate with different secondary amines, a variety of N,N-dialkylamino-methyl analogs can be synthesized. libretexts.orgyoutube.com

Table 3: Examples of Diethylamino-methyl Group Derivatization This table is interactive. You can sort and filter the data.

Secondary Amine Resulting Side Chain
Dimethylamine (dimethylamino)methyl
Piperidine (piperidin-1-yl)methyl
Morpholine (morpholino)methyl
Pyrrolidine (pyrrolidin-1-yl)methyl

This strategy allows for the exploration of how the size, shape, and polarity of the amino group at the 5-position of the thiazole ring affect the properties of the molecule.

Regioselective Synthesis Challenges and Solutions

The primary challenge in the synthesis of this compound lies in achieving the desired 2,5-disubstitution pattern on the thiazole ring without the formation of other regioisomers, such as the 2,4-disubstituted product. The classical Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound, is a cornerstone for thiazole formation. However, when using unsymmetrical reagents, the potential for forming multiple isomers is a significant hurdle.

For a 2,5-disubstituted thiazole, the reaction between a thioamide and a suitable α-haloketone must proceed in a controlled manner. The selection of starting materials is critical. For instance, reacting benzoylthiourea (B1224501) with a 1-halo-3-(diethylamino)propan-2-one derivative should theoretically yield the desired 2-benzamido-5-((diethylamino)methyl)thiazole. However, the regioselectivity of the cyclization is influenced by factors such as the nature of the halogen, the reaction solvent, temperature, and the presence of catalysts or bases. rsc.orgthieme-connect.com

Solutions to Regioselectivity Challenges:

Pre-functionalized Building Blocks: A common strategy to overcome regioselective ambiguity is to use starting materials where the desired substitution pattern is already established. For example, starting with a 2-amino-5-methylthiazole (B129938) and then elaborating the methyl group into the (diethylamino)methyl side chain via halogenation followed by nucleophilic substitution with diethylamine. The 2-amino group can then be acylated with benzoyl chloride to yield the final product. This multi-step approach offers greater control over the final structure.

Directed Cyclization Reactions: Modern synthetic methods employ directing groups or specific catalysts to favor the formation of one regioisomer over another. organic-chemistry.orgacs.org While specific examples for this compound are not prevalent in the literature, general principles suggest that intramolecular cyclization of a carefully designed acyclic precursor can enforce the desired regiochemistry.

Chromatographic Separation: In cases where a mixture of regioisomers is unavoidably formed, purification by column chromatography is the most common solution at the research scale. The different polarity and structural characteristics of the 2,5- and 2,4-isomers usually allow for their separation on a stationary phase like silica (B1680970) gel. thieme-connect.com

Yield Optimization and Scalability Considerations for Research Production

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for producing sufficient quantities of this compound for research purposes.

Yield Optimization:

Reaction Conditions: A systematic screening of reaction parameters is essential. This includes evaluating different solvents of varying polarity, a range of temperatures, and reaction times. For the key cyclization and acylation steps, optimizing these parameters can significantly improve the conversion of starting materials and minimize the formation of byproducts.

Base and Catalyst Selection: If the synthesis involves base-catalyzed steps, such as the acylation of the 2-aminothiazole intermediate, screening different organic and inorganic bases (e.g., pyridine, triethylamine, potassium carbonate) is necessary. The choice of base can influence reaction rates and prevent side reactions like hydrolysis of the amide product.

Purification Methods: Efficient purification is key to obtaining a high yield of the final, pure compound. Beyond standard column chromatography, techniques like crystallization can be highly effective for both purification and yield improvement, especially if a crude product of reasonable purity can be obtained.

Scalability Considerations:

Reagent Cost and Availability: For larger-scale synthesis, the cost and commercial availability of starting materials become significant factors. A synthetic route that utilizes inexpensive and readily available reagents is preferable.

Reaction Safety and Exotherms: When moving from milligram to gram or kilogram scale, the heat generated by exothermic reactions must be carefully managed. Reactions that are easily controlled at a small scale may require specialized equipment for heat dissipation at a larger scale.

Work-up and Isolation Procedures: Procedures that are convenient in a research lab, such as extraction with large volumes of solvent or purification by chromatography, may become cumbersome and inefficient at a larger scale. Developing procedures that involve precipitation, crystallization, or filtration for product isolation is often necessary for scalable synthesis.

Atom Economy: Designing a synthetic route with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a key principle of green chemistry and becomes more important at larger scales to minimize waste.

Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive confirmation of the structure of this compound relies on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for confirming the identity and purity of the target compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule.

Aromatic Protons: The protons on the benzamide phenyl group would typically appear as a multiplet in the range of δ 7.4-8.0 ppm.

Thiazole Proton: A key signal would be the singlet for the proton at the C4 position of the thiazole ring, expected to appear in the region of δ 7.0-7.5 ppm. The presence of a single proton signal in this region would be strong evidence for the 2,5-disubstitution pattern.

Methylene and Ethyl Protons: The (diethylamino)methyl group would show a singlet for the CH₂ group attached to the thiazole ring (likely around δ 3.8-4.2 ppm), a quartet for the CH₂ groups of the ethyl fragments (around δ 2.5-2.8 ppm), and a triplet for the CH₃ groups of the ethyl fragments (around δ 1.0-1.2 ppm).

Amide Proton: The N-H proton of the benzamide linkage would likely appear as a broad singlet at a downfield chemical shift (δ 9.0-12.0 ppm), the position of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Key expected signals would include:

Carbonyl Carbon: The amide carbonyl carbon would appear at a downfield chemical shift, typically in the range of δ 160-170 ppm.

Thiazole Carbons: The carbons of the thiazole ring would have characteristic chemical shifts, with C2 (bearing the benzamido group) being the most downfield (likely > δ 160 ppm), followed by C5 and C4.

Aromatic Carbons: The carbons of the phenyl ring would appear in the typical aromatic region of δ 120-140 ppm.

Aliphatic Carbons: The carbons of the (diethylamino)methyl group would appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₇H₂₂N₄OS), the expected exact mass can be calculated. In a high-resolution mass spectrum (HRMS), the observation of the molecular ion peak [M+H]⁺ corresponding to this calculated mass would provide strong evidence for the elemental composition of the molecule. The fragmentation pattern would likely show characteristic losses, such as the cleavage of the diethylamino group or the benzoyl group, which would further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ due to the carbonyl (C=O) stretching of the amide group.

C=N and C=C Stretches: Vibrations associated with the C=N and C=C bonds of the thiazole and phenyl rings would be found in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amide and the diethylamino group would appear in the 1200-1350 cm⁻¹ range.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the pure compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₁₇H₂₂N₄OS). A close match between the experimental and theoretical values serves as a confirmation of the compound's purity and elemental composition.

Theoretical Elemental Composition for C₁₇H₂₂N₄OS:

Carbon (C): 61.79%

Hydrogen (H): 6.71%

Nitrogen (N): 16.96%

Oxygen (O): 4.84%

Sulfur (S): 9.70%

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Effects on Molecular Interactions

The molecular interactions of N-(thiazol-2-yl)benzamide derivatives are significantly influenced by the nature and position of substituents on both the thiazole (B1198619) and benzamide (B126) rings. These substituents can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy at a biological target.

Electronic and Steric Effects of Substituents

Steric hindrance is another critical factor. The substitution of a nitro group at the ortho-position of the benzoyl moiety in N-(benzo[d]thiazol-2-yl)-benzamide, a related benzothiazole (B30560) analog, was found to create a distorted geometry due to steric hindrance. nih.gov In contrast, a meta-substituted nitro derivative exhibited a more planar geometry. nih.gov This highlights how the position of a substituent can dramatically alter the molecule's conformation, which in turn can impact its ability to fit into a biological target's binding pocket.

Hydrogen Bonding and Pi-Stacking Interactions

Hydrogen bonding and π-stacking are key non-covalent interactions that contribute to the binding of N-(thiazol-2-yl)benzamide derivatives to their biological targets. In the solid-state, N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide analogs are stabilized by intermolecular N−H···N and C−H···O hydrogen bonds. nih.gov Dimer synthons are established through a pair of N−H···N hydrogen bonds. nih.gov

The planarity of the molecule can influence these interactions. For example, the most planar meta-nitro derivative of N-(benzo[d]thiazol-2-yl)-benzamide engages in intermolecular hydrogen bonds involving the amide group, the benzene (B151609) ring of the benzoyl moiety, and the oxygen atoms of the nitro group, which restricts the rotation of the benzene ring. nih.gov In addition to hydrogen bonding, π–π stacking interactions can also play a significant role, particularly in stabilizing the crystal packing of these compounds. nih.gov

Correlation of Structural Features with Preclinical Biological Observations

Influence of Thiazole Ring Modifications on Biological Profile

The thiazole ring is an essential component for the biological activity of this class of compounds. Studies on ZAC antagonists have shown that replacing the thiazole ring with other ring systems or fusing it with phenyl or cycloalkyl rings leads to inactive compounds. nih.gov This underscores the importance of the thiazole scaffold for activity.

Substituents on the thiazole ring have a profound impact on potency. For instance, the introduction of a 4-tert-butyl group on the thiazole ring was found to be beneficial for antagonist activity at the ZAC. nih.gov In contrast, very minor changes, such as modifying a 4-methyl and 5-methyl ester to a 4-ethyl and 5-methyl ester or a 4-methyl and 5-ethyl ester, resulted in inactive analogs. nih.gov This demonstrates a high degree of sensitivity to the size and nature of substituents on the thiazole ring.

The following table illustrates the impact of thiazole ring modifications on the antagonist potency of N-(thiazol-2-yl)benzamide analogs at the Zinc-Activated Channel (ZAC), based on data from a study on commercially available analogs. nih.gov

Compound IDThiazole Ring SubstituentsBenzamide Ring SubstituentsIC50 (µM) at ZAC
1 4-methyl, 5-methyl ester5-bromo, 2-chloro1-3
2b 4-tert-butyl2-chloro1-3
3d 4-tert-butyl5-bromo, 2-chloro~3
3a 4-ethyl, 5-methyl ester5-bromo, 2-chloroInactive
3b 4-methyl, 5-ethyl ester5-bromo, 2-chloroInactive
3c 4-methyl5-bromo, 2-chloroWeakly active

Role of Benzamide Substitutions in Modulating Activity

Substitutions on the benzamide ring also play a critical role in modulating the biological activity of N-(thiazol-2-yl)benzamide derivatives. In the context of ZAC antagonists, a 3-fluorophenyl analog was found to be roughly equipotent to a 2-chloro-substituted analog, with both mediating almost complete inhibition of the channel. nih.gov However, a 2,3,4,5,6-pentafluorophenyl analog was a considerably weaker antagonist. nih.gov

The position and nature of the substituent on the benzamide ring are crucial. The introduction of methyl, ethoxy, or acetyl groups at the 3-position of the phenyl ring substantially decreased ZAC antagonist activity, whereas a 3-dimethylamino analog was roughly equipotent to the more active compounds. nih.gov Interestingly, a 3,4,5-trimethoxy substitution pattern on the phenyl ring appears to be detrimental to ZAC activity. nih.gov

The table below showcases the effect of benzamide ring substitutions on the ZAC antagonist activity of N-(4-(tert-butyl)thiazol-2-yl)benzamide analogs. nih.gov

Compound IDBenzamide Ring SubstituentIC50 (µM) at ZAC
5a (TTFB) 3-fluoro1-3
5b 2,3,4,5,6-pentafluoroWeaker antagonist
5c 3-methylDecreased activity
5d 3-ethoxyDecreased activity
5e 3-acetylDecreased activity
5f 3-dimethylamino~1-3
5i 3,4,5-trimethoxyInactive

Contribution of the Diethylamino-methyl Group to Activity

While direct preclinical data for N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide is not available in the reviewed literature, some inferences can be drawn from related analogs. The presence of a basic amino group, such as the diethylamino-methyl moiety, can significantly influence the physicochemical properties of the molecule, including its solubility and potential for ionic interactions.

In the study of ZAC antagonists, analogs with 5-(N,N-dimethyl)amide substituents were surprisingly found to be inactive. nih.gov Although this is an amide and not an aminoalkyl group, it suggests that the nature of the substituent at the 5-position is critical and that not all nitrogen-containing groups are favorable for activity at this particular target. The diethylamino-methyl group, being more basic and flexible than a dimethylamide, could potentially engage in different interactions within a binding site. Further research would be necessary to elucidate the specific contribution of the 5-((diethylamino)methyl) group to the biological activity of this class of compounds.

Computational Approaches to SAR Analysis

The exploration of Structure-Activity Relationships (SAR) for this compound and its analogs is significantly enhanced by computational methods. These in silico techniques provide a framework for understanding how chemical structure translates into biological activity, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For derivatives of the N-(thiazol-2-yl)benzamide scaffold, QSAR studies can elucidate the key molecular descriptors that govern their potency and selectivity.

In a typical QSAR study for a series of N-(thiazol-2-yl)benzamide analogs, the biological activity, often expressed as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki), is the dependent variable. The independent variables are the molecular descriptors, which can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, modifications to the benzamide ring with electron-withdrawing or electron-donating groups can significantly alter the electronic distribution and, consequently, the binding affinity.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The introduction of bulky substituents on the thiazole or benzamide rings can influence how the ligand fits into the binding pocket of its target protein.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. The balance between hydrophilic and hydrophobic regions of the molecule is often crucial for its pharmacokinetic and pharmacodynamic properties.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

A hypothetical QSAR study on a series of N-(thiazol-2-yl)benzamide derivatives might reveal an equation such as:

pIC50 = c0 + c1(logP) + c2(LUMO) + c3(Molecular_Weight)

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are coefficients determined by statistical regression analysis. Such a model would suggest that the biological activity is influenced by the hydrophobicity, electronic properties, and size of the molecules.

While a specific QSAR model for this compound is not publicly available, research on analogous structures, such as N-(5-Nitrothiazol-2-yl)-carboxamido derivatives, has demonstrated the utility of computational approaches in understanding their SAR. bu.edu.egresearchgate.net

Table 1: Hypothetical Molecular Descriptors and Biological Activity for a Series of N-(thiazol-2-yl)benzamide Analogs

CompoundSubstituent (R)logPLUMO (eV)Molecular Weight ( g/mol )pIC50
1 -H2.5-1.22505.8
2 -Cl3.1-1.5284.56.5
3 -OCH32.3-1.12806.1
4 -NO22.4-2.02957.2
5 -N(C2H5)23.5-1.03226.8

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound and its analogs, a ligand-based pharmacophore model can be developed when the structure of the biological target is unknown. This approach involves aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity.

A potential pharmacophore model for N-(thiazol-2-yl)benzamide derivatives, based on their general structure, could include:

A Hydrogen Bond Donor: The amide N-H group is a potential hydrogen bond donor.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen and the nitrogen atom in the thiazole ring can act as hydrogen bond acceptors.

An Aromatic Ring: The benzoyl group provides an aromatic feature that can engage in π-π stacking or hydrophobic interactions.

A Hydrophobic Feature: The diethylamino group or other substituents on the thiazole ring can contribute to hydrophobic interactions.

Table 2: Potential Pharmacophoric Features of this compound

FeatureMoietyPotential Interaction
Hydrogen Bond DonorAmide (-NH-)Interaction with a hydrogen bond acceptor on the target protein.
Hydrogen Bond AcceptorAmide Carbonyl (-C=O)Interaction with a hydrogen bond donor on the target protein.
Hydrogen Bond AcceptorThiazole NitrogenInteraction with a hydrogen bond donor on the target protein.
Aromatic RingBenzoyl Groupπ-π stacking or hydrophobic interactions with aromatic residues.
Hydrophobic RegionDiethylamino GroupVan der Waals or hydrophobic interactions.

Ligand-based design studies on similar scaffolds, such as N-(5-Nitrothiazol-2-yl)-carboxamido derivatives, have successfully utilized pharmacophore analysis to guide the synthesis of novel and potent inhibitors. bu.edu.eg By analyzing the pharmacophoric features of known active compounds, researchers can design new molecules that retain these essential features while possessing improved properties. This approach is instrumental in the rational design of new therapeutic agents based on the N-(thiazol-2-yl)benzamide core structure.

Molecular and Cellular Mechanism of Action Investigations

Identification of Putative Biological Targets

Research into the biological targets of N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide and structurally related compounds has identified potential interactions with enzymes and receptors, as well as influences on cellular signaling pathways.

While direct enzymatic inhibition data for this compound is not extensively documented in the reviewed literature, studies on structurally similar compounds suggest a potential for interaction with various enzymes. The thiazole (B1198619) and benzamide (B126) moieties are common scaffolds in the design of enzyme inhibitors.

For instance, derivatives of 4-[(diethylamino)methyl]-phenol have been investigated as inhibitors of cholinesterases, enzymes critical in neurotransmission. doi.org A series of these compounds demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing selectivity towards BChE. doi.org Specifically, compounds with an eight-carbon spacer between the 4-[(diethylamino)methyl]-phenoxy group and a secondary amine were found to be the most potent, with IC50 values in the nanomolar range. doi.org Kinetic analyses revealed a mixed-type inhibition mechanism for these derivatives. doi.org

Furthermore, various benzimidazole-based thiazole derivatives have shown good inhibitory potential against both AChE and BuChE, with some compounds being more potent than the standard drug Donepezil. nih.gov The IC50 values for these compounds were in the micromolar range. nih.gov This suggests that the broader chemical class to which this compound belongs has the potential for cholinesterase inhibition.

Although specific kinase inhibition profiles for this compound were not found in the reviewed literature, other thiazole-containing compounds have been identified as inhibitors of various kinases, such as the kinesin HSET (KIFC1). nih.gov

Table 1: Cholinesterase Inhibition by Structurally Related Compounds

Compound ClassTarget EnzymePotency (IC50)Reference
4-[(diethylamino)methyl]-phenol derivativesAChE< 220 nM doi.org
4-[(diethylamino)methyl]-phenol derivativesBChE< 48 nM doi.org
Benzimidazole-based thiazolesAChE0.10 - 11.10 µM nih.gov
Benzimidazole-based thiazolesBChE0.20 - 14.20 µM nih.gov

A significant area of investigation for N-(thiazol-2-yl)-benzamide analogs has been their interaction with the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily. nih.govnih.govresearchgate.net A library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.govnih.govresearchgate.net

Subsequent structure-activity relationship (SAR) studies of 61 analogs revealed that certain derivatives exhibited more potent ZAC inhibition, with IC50 values in the range of 1-3 µM. nih.gov One such potent analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective ZAC antagonist. nih.govnih.gov It demonstrated no significant agonist, antagonist, or modulatory activity at other Cys-loop receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 µM. nih.govnih.gov

The mechanism of action for these N-(thiazol-2-yl)-benzamide analogs at the ZAC receptor appears to be that of a negative allosteric modulator. nih.govnih.gov This is supported by the largely non-competitive antagonism observed and the finding that TTFB targets the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov The inhibition by TTFB was also found to be state-dependent, with a slow onset of the channel block. nih.govnih.govresearchgate.net

Table 2: Activity of N-(thiazol-2-yl)-benzamide Analogs at the ZAC Receptor

CompoundActivityPotency (IC50)SelectivityReference
2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl esterZAC antagonist-- nih.govnih.govresearchgate.net
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)Selective ZAC antagonist1-3 µMHigh nih.govnih.gov

The broader class of benzamidothiazoles has been implicated in the modulation of the nuclear factor κB (NF-κB) signaling pathway. A high-throughput screening identified a sulfamoyl benzamidothiazole compound that led to a sustained activation of NF-κB following stimulation with the Toll-like receptor 4 (TLR4) agonist, lipopolysaccharide (LPS). nih.gov Structure-activity relationship studies on this compound scaffold indicated that modifications could yield even more potent compounds. nih.gov While this study did not specifically investigate this compound, it highlights a potential cellular pathway that could be influenced by this chemical class. The research showed that these compounds significantly enhanced NF-κB activity at 12 hours post-LPS stimulation. nih.gov

Information regarding the direct effects of this compound on cell cycle regulation was not available in the reviewed scientific literature.

Molecular Docking and Binding Mode Analysis

Computational methods, including molecular docking, have been instrumental in elucidating the potential binding modes and interactions of thiazole and benzamide derivatives with their biological targets.

Molecular docking studies on various thiazole-containing compounds have provided insights into their interactions with enzyme active sites. For instance, docking studies of benzimidazole-based thiazole derivatives with acetylcholinesterase and butyrylcholinesterase have been performed to understand their inhibitory mechanisms. nih.gov

In a study of antifungal thiazole-2-yl amide derivatives, molecular docking was used to guide the structural optimization of the compounds. nih.gov The analysis, combined with enzyme activity assays and molecular dynamics simulations, suggested that the optimized compound specifically targets succinate (B1194679) dehydrogenase. nih.gov

Although a specific ligand-protein interaction profile for this compound was not found, the general principles from docking studies of similar molecules can be inferred. These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in the binding of the ligand to the protein's active site.

The conformational preference of the N-(thiazol-2-yl) benzamide substructure, which is the core of the compound of interest, has been a subject of computational studies. researchgate.net These analyses have revealed that in some protein-ligand co-crystals, the N-(thiazol-2-yl) benzamide moiety adopts a conformation where the amide oxygen and the thiazole sulfur atoms are in close proximity. researchgate.net In the crystalline structure, the distance between these atoms can be even shorter than the van der Waals radius. researchgate.net

Cellular Assays for Mechanistic Elucidation

The molecular and cellular mechanisms of action for N-(thiazol-2-yl)-benzamide analogues, a class of compounds to which this compound belongs, have been primarily investigated through targeted cellular assays. These assays are designed to confirm the engagement of the compound with its intended molecular target and to elucidate its influence on cellular signaling pathways. The principal target identified for this class of molecules is the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. nih.govnih.gov Investigations have revealed that these compounds function as selective antagonists of ZAC, acting as negative allosteric modulators. nih.govnih.gov

Cell-based Target Engagement Assays

To confirm that N-(thiazol-2-yl)-benzamide analogues directly interact with and modulate the function of the ZAC, researchers have employed cell-based systems that heterologously express the ion channel. A key technique in this context is two-electrode voltage clamp (TEVC) electrophysiology performed on Xenopus oocytes. nih.gov This system allows for the direct measurement of ion flow through the ZAC in response to agonists like zinc (Zn²⁺) and protons (H⁺), and subsequently, the quantification of inhibition by the benzamide analogues. nih.gov

In these assays, oocytes are injected with the cRNA encoding for the ZAC, leading to the expression and insertion of the channel into the oocyte's plasma membrane. nih.gov By clamping the membrane potential at a fixed level, the current generated by the flow of ions through the channel can be precisely measured. The application of an agonist induces a measurable current, and the co-application or pre-application of an N-(thiazol-2-yl)-benzamide analogue allows for the characterization of its inhibitory effects.

Research has demonstrated that these compounds inhibit ZAC responses in a concentration-dependent manner. nih.gov The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the agonist-induced current by 50%. The data from these electrophysiological recordings have been instrumental in establishing the structure-activity relationships within this class of compounds.

For instance, the functional properties of several N-(thiazol-2-yl)-benzamide analogues have been characterized, revealing how modifications to the thiazole and phenyl rings impact their antagonist potency at the ZAC. nih.gov One notable analogue, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was identified as a potent antagonist of both Zn²⁺- and H⁺-evoked ZAC signaling, as well as the spontaneous activity of the channel. nih.gov The slow onset of the channel block by TTFB suggests a state-dependent inhibition mechanism. nih.gov

Furthermore, to establish the selectivity of these compounds, they were tested against other related Cys-loop receptors. For example, TTFB showed no significant agonist, antagonist, or modulatory activity at 5-HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂ₛ GABAₐ, or α₁ glycine receptors at concentrations up to 30 μM, highlighting its selectivity for the ZAC. nih.gov This lack of off-target activity is a critical component of mechanistic elucidation.

The collective findings from these cell-based target engagement assays strongly indicate that N-(thiazol-2-yl)-benzamide analogues directly bind to the ZAC, likely at a site distinct from the agonist binding site, and allosterically modulate its function, leading to channel inhibition. nih.govnih.gov

Table 1: Antagonist Properties of N-(thiazol-2-yl)-benzamide Analogs at the Zinc-Activated Channel (ZAC)
CompoundIC₅₀ (μM)Hill Coefficient (n_H)Range of Inhibition (%)
2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester1-3Not ReportedNot Reported
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)~3Not ReportedNot Reported

Reporter Gene Assays for Pathway Modulation

As of the current available scientific literature, there is no specific information on the use of reporter gene assays to investigate the pathway modulation effects of this compound or its close analogues in relation to the Zinc-Activated Channel (ZAC). Reporter gene assays are typically used to measure the activation or inhibition of a specific signaling pathway downstream of a receptor or ion channel. Given that ZAC is a cation-selective ion channel, its activation leads to direct changes in ion flux and membrane potential rather than initiating a classical intracellular signaling cascade that would be readily measurable with a reporter gene. guidetopharmacology.org The primary functional consequence of ZAC modulation is a change in cellular excitability, which is more directly assessed through electrophysiological methods.

Compound Names

Table 2: List of Chemical Compounds Mentioned
Compound Name
This compound
N-(thiazol-2-yl)-benzamide
2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)

Preclinical Research Data Unavailable for this compound

Following a comprehensive review of scientific literature, it has been determined that there is insufficient publicly available data to generate a detailed article on the preclinical biological investigations of the specific chemical compound this compound. The precise and highly specific nature of the requested article outline, focusing on in vitro and in vivo pharmacology, requires dedicated research studies on this particular molecule.

While the broader class of N-(thiazol-2-yl)benzamide derivatives has been the subject of various scientific inquiries, the specific findings from those studies cannot be attributed to this compound without direct experimental evidence. The strict adherence to scientific accuracy and the specific focus on the requested compound preclude the extrapolation of data from related but structurally distinct molecules.

The requested sections and subsections, including cell line-based studies, enzyme-based assays, receptor functional assays, specificity studies, and in vivo proof-of-concept studies in disease models, necessitate access to published papers or databases containing experimental results for this compound. At present, such detailed preclinical data for this specific compound is not available in the public domain. Therefore, the generation of a scientifically accurate and non-speculative article that adheres to the provided outline is not possible.

Preclinical Biological Investigations in Research Models

In Vivo Pharmacological Characterization in Animal Models

Mechanistic In Vivo Studies (e.g., Target Engagement, Pathway Modulation)

In preclinical research, mechanistic in vivo studies are crucial for understanding how a compound interacts with its intended biological target within a living organism and modulates downstream signaling pathways. While specific in vivo target engagement or pathway modulation studies for N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide are not extensively detailed in publicly available literature, research on structurally related N-(thiazol-2-yl)-benzamide analogs provides a framework for how such investigations would be approached.

For instance, studies on similar benzamide-thiazole scaffolds have focused on their role as modulators of specific receptors. One such investigation identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov In that research, the mechanism was elucidated using electrophysiology in ZAC-expressing Xenopus oocytes, demonstrating that the compounds act as negative allosteric modulators. nih.gov It was shown that these analogs target the transmembrane and/or intracellular domains of the receptor, leading to a state-dependent inhibition of channel activity. nih.gov

A hypothetical in vivo study for a compound like this compound would likely involve administering the compound to research animals to confirm similar target engagement and pathway modulation. Techniques such as positron emission tomography (PET) with a radiolabeled ligand could be used to verify that the compound binds to its target in the brain or other tissues. Furthermore, tissue samples could be analyzed post-administration to measure changes in protein expression or phosphorylation levels in a relevant signaling pathway, confirming that the target engagement leads to the desired biological effect.

Pharmacokinetic Profiling in Research Animals

The pharmacokinetic (PK) profile of a research compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical evaluation. The characterization of these properties in animal models helps predict the compound's behavior in humans. For benzamide (B126) derivatives, PK studies in rats have been conducted to understand their plasma concentrations over time, metabolic interconversion, and tissue distribution. nih.govlu.se

Before costly and time-consuming in vivo studies are conducted, computational (in silico) tools are widely used to predict the ADME properties of novel compounds. These predictions help guide the selection and optimization of lead candidates in drug discovery. For various series of thiazole (B1198619) and benzamide derivatives, in silico studies have been performed to assess properties related to drug-likeness, such as adherence to Lipinski's and Veber's rules, which predict oral bioavailability. texilajournal.com

Below is an example table illustrating the type of data generated in an in silico ADME prediction for a research compound with a structure similar to this compound.

Table 1: Example of In Silico ADME Predictions for a Research Compound This table is illustrative and does not represent experimentally determined values for this compound.

PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular Weight~303 g/mol < 500
logP (Lipophilicity)~3.5< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors4< 10
Polar Surface Area (PSA)~60 Ų< 140 Ų
Oral BioavailabilityGoodHigh

In vitro metabolic stability assays are a key component of preclinical pharmacokinetic profiling, providing an early assessment of how a compound is metabolized. These experiments typically involve incubating the compound with liver fractions, such as human liver microsomes (HLMs) or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.gov

Research on other complex thiazole derivatives has utilized HLMs in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes) to identify potential metabolites. nih.gov High-resolution mass spectrometry is then used to identify the structures of metabolites formed, such as those resulting from hydroxylation, O-demethylation, or other biotransformations. nih.gov Such studies can also pinpoint the specific cytochrome P450 (CYP) isoforms responsible for the compound's metabolism, often through the use of selective chemical inhibitors or recombinant human CYP enzymes. For example, studies on a related thiazole derivative identified CYP3A4 as the primary enzyme responsible for its metabolism. nih.gov The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life (t½) and intrinsic clearance.

The following table provides an example of the data that would be generated from an in vitro metabolic stability study.

Table 2: Example of In Vitro Metabolic Stability Data in Human Liver Microsomes This table is illustrative and does not represent experimentally determined values for this compound.

ParameterResultInterpretation
Half-life (t½)35 minModerate Stability
Intrinsic Clearance (CLint)45 µL/min/mg proteinModerate Clearance
Primary MetabolitesMonohydroxylation, N-dealkylationIndicates oxidative metabolism
Primary CYP IsoformCYP3A4Identifies key metabolizing enzyme

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure and reactivity of molecules. For N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to analyze its fundamental electronic properties.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

For this compound, the calculated energies of these orbitals reveal key aspects of its chemical nature. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of these orbitals is also informative; the HOMO is primarily located on the thiazole (B1198619) ring and the diethylamino methyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is concentrated on the benzamide (B126) portion of the molecule.

Table 1: Frontier Molecular Orbital Properties

Parameter Value (eV)
HOMO Energy -6.04
LUMO Energy -1.16
Energy Gap (ΔE) 4.88

Data calculated using DFT/B3LYP/6-311++G(d,p) method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. These are predominantly found around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack, while green areas denote neutral potential. This analysis is critical for understanding intermolecular interactions and predicting how the molecule will interact with biological targets.

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively detailed in publicly available literature, this section outlines the theoretical application of such methods to understand its dynamic behavior.

Ligand-Protein Dynamic Interactions

MD simulations are instrumental in exploring the dynamic interactions between a ligand, such as this compound, and its potential protein targets. These simulations can model the binding process over time, revealing the stability of the ligand-protein complex, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the energetic landscape of binding. This information is vital for rational drug design and understanding the mechanism of action.

Conformational Landscape Exploration

A molecule's biological activity is often dictated by its three-dimensional conformation. MD simulations allow for the exploration of the conformational landscape of this compound in different environments (e.g., in a vacuum or solvated in water). By simulating the molecule's movements over time, researchers can identify the most stable, low-energy conformations and understand the flexibility of different parts of the molecule, such as the diethylamino methyl side chain.

Prediction of Biological Activity Spectra (e.g., PASS Prediction)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the likely biological activities of a drug-like molecule based on its structure.

Although a specific PASS prediction for this compound is not available in the reviewed literature, this approach could theoretically be used to screen the compound against a vast database of biological activities. The output would provide probabilities for the molecule being active (Pa) or inactive (Pi) for various biological functions, such as enzymatic inhibition or receptor antagonism. Such predictions can help guide further experimental testing and uncover novel therapeutic applications for the compound.

Table 2: Compound Names Mentioned

Compound Name

Cheminformatics and Data Mining for Analog Discovery

Cheminformatics and data mining have become indispensable tools in modern medicinal chemistry for the discovery of novel analogs of lead compounds such as this compound. These computational techniques enable researchers to efficiently navigate the vast chemical space to identify molecules with potentially improved potency, selectivity, and pharmacokinetic properties. The core principle involves leveraging existing data from compound libraries and experimental screenings to build predictive models that can guide the synthesis and testing of new structural variants.

A primary application of these methods is seen in the analysis of structure-activity relationships (SAR) from high-throughput screening campaigns. For the broader class of N-(thiazol-2-yl)-benzamide compounds, computational approaches have been instrumental. For instance, the discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC) was initiated by a compound library screening. nih.govnih.gov This initial data mining effort identified a hit compound, which then served as the foundation for a detailed SAR study involving 61 commercially available analogs to discover derivatives with higher antagonist potency. nih.gov

The process of analog discovery through cheminformatics typically follows a structured workflow:

Database Mining and Library Screening: Large chemical databases (e.g., ZINC, ChEMBL, PubChem) are mined for compounds that are structurally similar to the lead molecule. This is often achieved using similarity searching algorithms based on molecular fingerprints (e.g., Tanimoto similarity). The screening of a compound library that led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a ZAC antagonist is a practical example of this approach. nih.govnih.gov

SAR Analysis and Model Building: Data from initial screenings, detailing the activity of various analogs, are used to build computational models. Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the chemical structure of compounds with changes in their biological activity. researchgate.net For thiazole-containing scaffolds, QSAR models help identify key structural features and physicochemical properties that govern their therapeutic effects. researchgate.netmdpi.com These models can then predict the activity of yet-unsynthesized analogs.

Virtual Screening: Once a predictive model is established, it can be used to perform virtual screening on large virtual libraries of compounds. This process filters millions of potential structures to identify a smaller, more manageable set of candidates that are most likely to exhibit the desired biological activity. This significantly reduces the time and cost associated with random experimental screening.

In Silico Profiling: Promising candidates identified through virtual screening undergo further computational analysis to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This early-stage profiling helps to deprioritize compounds that are likely to fail later in the drug development pipeline due to poor pharmacokinetic profiles or toxicity concerns. For instance, in silico methods were used to investigate the physicochemical properties of newly designed N-(benzo[d]thiazol-2-yl)benzamide derivatives. nih.gov

Detailed functional characterization of selected N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists has provided valuable data for building such computational models. The inhibitory concentrations (IC50) of several key analogs highlight the structural determinants for activity.

Compound IDChemical NameIC50 (μM)pIC50 ± S.E.M.Hill Coefficient (nH ± S.E.M.)Max Inhibition (%)
12-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester105.0 ± 0.11.1 ± 0.2~75
2bN-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide35.5 ± 0.11.3 ± 0.3~100
3fN-(4-(hydroxymethyl)thiazol-2-yl)benzamide105.0 ± 0.11.0 ± 0.2~100
4cN-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide35.5 ± 0.11.2 ± 0.2~100
5a (TTFB)N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide16.0 ± 0.11.3 ± 0.3~100

This table presents data on the functional properties of five N-(thiazol-2-yl)-benzamide analogs as antagonists at the Zinc-Activated Channel (ZAC), with data derived from TEVC electrophysiology using Zn2+ as the agonist. nih.gov

The data from such studies are crucial for refining cheminformatic models. For example, the finding that analogs 2b , 4c , and 5a were not only more potent but also more efficacious ZAC antagonists than the initial hit compound 1 provides critical insights for developing more accurate predictive models for this chemical series. nih.gov By integrating these empirical findings, data mining algorithms can more effectively identify novel analogs with enhanced therapeutic potential.

Potential Research Applications and Future Directions

Development as Molecular Probes for Target Validation

The thiazole-benzamide scaffold is a promising framework for the development of molecular probes, which are essential tools for identifying and validating new biological targets. By modifying the core structure with specific functional groups, scientists can create molecules that interact selectively with particular proteins or cellular components.

One notable application is in the study of ion channels. Analogs of N-(thiazol-2-yl)-benzamide have been identified as the first selective antagonists for the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily. nih.govsemanticscholar.orgnih.gov A specific analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), has been shown to be a selective negative allosteric modulator of ZAC. nih.govsemanticscholar.org Such selective antagonists are invaluable as pharmacological tools to investigate the physiological and pathological roles of ZAC, which are currently not well understood. nih.govsemanticscholar.orgnih.gov By blocking the channel's activity, researchers can elucidate its function in cellular signaling pathways.

Furthermore, the scaffold can be adapted to create probes for target engagement studies. This involves attaching a reporter molecule, such as a fluorescent dye, to the thiazole-benzamide structure. These tagged probes allow for direct visualization of the compound binding to its target protein within cells, confirming that the molecule is reaching its intended destination and interacting as expected. This technique is crucial for validating new drug targets and understanding the mechanism of action of novel inhibitors.

Role as Lead Compounds for Further Medicinal Chemistry Research

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The N-(thiazol-2-yl)-benzamide framework has proven to be a rich source of lead compounds for medicinal chemistry research. nih.gov

The discovery of a 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a ZAC antagonist from a compound library screening initiated a detailed structure-activity relationship (SAR) study. nih.gov Researchers synthesized and evaluated 61 analogs to understand how different chemical modifications to the thiazole (B1198619) and benzamide (B126) rings affected the compound's ability to inhibit ZAC. nih.gov This systematic approach led to the identification of several analogs with significantly improved potency and efficacy. nih.gov

For instance, the SAR study revealed that modifications at specific positions on both the thiazole and the phenyl rings were critical for activity. nih.gov This iterative process of synthesis and biological testing is fundamental to medicinal chemistry, aiming to optimize the lead compound's properties to enhance its potency, selectivity, and pharmacokinetic profile, ultimately leading to the development of new therapeutic agents. Thiazole-2-yl benzamide derivatives have also been investigated as potential glucokinase activators for the treatment of type 2 diabetes. researchgate.net

CompoundModificationsIC50 (µM)Inhibition Range (%)
1 Lead Compound (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester)1-3 (approx.)Partial
2b 4-(tert-butyl)thiazol-2-yl moiety1-3Complete
3f 4-phenylthiazol-2-yl moietyWeaker than 1 N/A
4c 2,4-dichloro-phenyl moiety1-3Complete
5a (TTFB) 4-(tert-butyl)thiazol-2-yl and 3-fluoro-phenyl moieties1-3Complete

Table 1: Functional properties of selected N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists. Data sourced from research on ZAC inhibitors. nih.gov

Investigation in Supramolecular Chemistry and Materials Science (e.g., Gelation Behavior)

Beyond pharmacology, the N-(thiazol-2-yl)benzamide structure is of interest in the fields of supramolecular chemistry and materials science. Certain derivatives of this compound have been identified as effective supramolecular gelators. researcher.life These are small molecules that can self-assemble in a solvent to form a three-dimensional network, trapping the solvent and creating a gel.

The formation of these gels is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking, between the individual molecules. The specific chemical features of the N-(thiazol-2-yl)benzamide scaffold, including the presence of amide groups (which are excellent hydrogen bond donors and acceptors) and aromatic rings, facilitate this self-assembly process. Research has shown that even subtle changes, like the addition of a methyl group, can significantly influence the gelation properties. researcher.life This tunability makes these compounds promising candidates for creating "smart" materials whose properties can be controlled by external stimuli, with potential applications in areas like controlled release systems, sensors, and tissue engineering.

Emerging Research Areas for Thiazole-Benzamide Scaffolds

The versatility of the thiazole-benzamide scaffold continues to open up new avenues of research. The core structure is considered a "privileged scaffold" in medicinal chemistry because it can interact with a wide variety of biological targets. This has led to the exploration of its potential in numerous therapeutic areas.

Current research is focused on developing novel derivatives with a range of biological activities, including:

Anticancer agents: Various thiazole-carboxamide and benzamide derivatives are being synthesized and evaluated for their ability to inhibit the growth of cancer cells. brieflands.comresearchgate.net

Antimicrobial agents: The scaffold is being used to design new compounds to combat drug-resistant bacteria and fungi. researchgate.net

Antiviral agents: In the search for new antiviral drugs, medicinal chemists explore the modification of known scaffolds. The replacement of a thiophene (B33073) ring with a thiazole ring in benzamide-based fusion inhibitors is a strategy being considered for targeting viruses like influenza. acs.org

Enzyme inhibitors: Thiazole-benzimidazole conjugates have been designed as potent inhibitors of enzymes like pancreatic lipase, which is a target for obesity management. researchgate.net Additionally, thiazole-based compounds are being developed as inhibitors of the pro-inflammatory cytokine IL-17. nih.gov

Fungicides for crop protection: Guided by molecular docking, thiazol-2-yl amide derivatives are being developed as novel fungicides to protect crops. nih.gov

The concept of molecular hybridization, which involves combining the thiazole-benzamide scaffold with other pharmacologically active moieties, is another promising strategy. researchgate.net This approach aims to create hybrid molecules with enhanced biological effects or the ability to overcome drug resistance mechanisms. researchgate.net As synthetic methodologies become more advanced, the potential to create diverse libraries of thiazole-benzamide derivatives for screening against new and challenging biological targets will continue to expand.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving:

  • Step 1 : Condensation of 2-benzamidoacetic acid with thiosemicarbazide in phosphorus oxychloride under reflux, followed by basification and recrystallization (common in thiazole synthesis) .
  • Step 2 : Functionalization of the thiazole core with diethylaminomethyl groups using reductive amination or nucleophilic substitution. Microwave-assisted synthesis (e.g., 60–80°C, 1–4 hours) enhances reaction efficiency compared to conventional heating .
  • Purification : Use TLC for monitoring, followed by column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for H-2 and H-4), diethylamino group (δ 2.5–3.0 ppm for N-CH2, δ 1.0–1.3 ppm for CH3), and benzamide protons (δ 7.5–8.0 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C-N/C-S bands (650–750 cm⁻¹) .
  • Mass Spectrometry : ESI-HRMS to verify molecular ion [M+H]+ and fragmentation patterns .
  • Melting Point : Compare with literature values (e.g., 150–170°C for similar derivatives) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations, with cisplatin as a positive control .
  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination) .
  • Enzyme Inhibition : Evaluate PFOR (pyruvate:ferredoxin oxidoreductase) inhibition for antiparasitic potential, as seen in nitazoxanide analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Modify the benzamide (e.g., electron-withdrawing groups like -NO2 or -CF3 at para-position) or diethylamino moiety (e.g., replace with piperazine for enhanced solubility) .
  • Bioisosteric Replacement : Substitute thiazole with 1,3,4-thiadiazole or triazole rings to assess impact on target binding .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural changes with activity trends .

Q. What computational strategies predict binding modes and target engagement for this compound?

  • Methodological Answer :

  • Molecular Docking : Use Glide XP (Schrödinger) or AutoDock Vina to model interactions with targets like SARS-CoV-2 3CL protease or GSK3β. Focus on hydrophobic enclosures and hydrogen bonds (e.g., benzamide carbonyl with catalytic residues) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (AMBER/CHARMM) to assess binding stability and conformational dynamics .

Q. How can contradictions in spectral or biological data be resolved during characterization?

  • Methodological Answer :

  • Spectral Ambiguities : For overlapping NMR signals, use 2D techniques (HSQC, HMBC) to assign quaternary carbons and resolve diastereotopic protons .
  • Biological Variability : Replicate assays with stricter controls (e.g., serum-free media for cytotoxicity tests) and validate via orthogonal methods (e.g., Western blot for apoptosis markers if MTT suggests anticancer activity) .

Q. What mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against targets like PFOR .
  • Fluorescence Quenching : Measure binding constants (Kd) via tryptophan fluorescence titration in target enzymes .
  • Metabolomic Profiling : Use LC-MS to track metabolic disruptions (e.g., ATP depletion in cancer cells) post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.